
2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is an organic compound with the molecular formula C11H12ClNO2S and a molecular weight of 257.74 g/mol . This compound is a derivative of benzenesulfonamide, featuring a chloro group and a 2-methylbut-3-yn-2-yl substituent.
Preparation Methods
The synthesis of 2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-methylbut-3-yn-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.
Addition Reactions: The alkyne group in the compound can participate in addition reactions with halogens or hydrogen halides.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and alkyne groups in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents. For example:
2-chloro-N-(2-methylprop-2-yn-2-yl)benzenesulfonamide: Similar structure but with a different alkyne substituent.
2-chloro-N-(2-methylbut-2-en-2-yl)benzenesulfonamide: Similar structure but with an alkene substituent instead of an alkyne.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12ClNO2S |
|---|---|
Molecular Weight |
257.74 g/mol |
IUPAC Name |
2-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12ClNO2S/c1-4-11(2,3)13-16(14,15)10-8-6-5-7-9(10)12/h1,5-8,13H,2-3H3 |
InChI Key |
IISBBJOAXXCZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NS(=O)(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


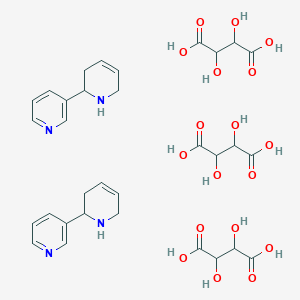
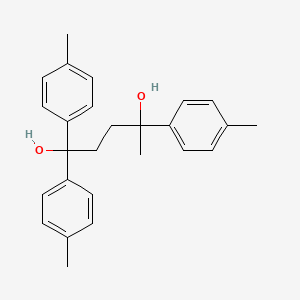

![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
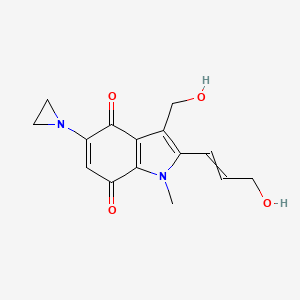

![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
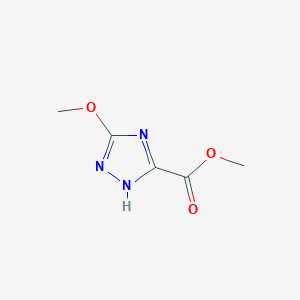
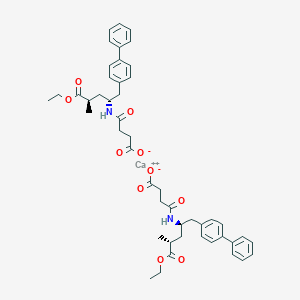

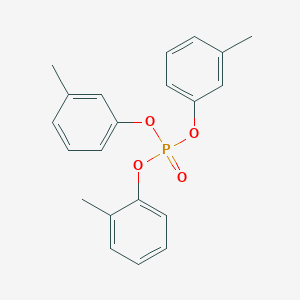
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

